1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one
Description
Significance of Pyrimidine Derivatives in Medicinal Chemistry and Drug Design
Pyrimidine derivatives are pivotal in medicinal chemistry due to their ability to mimic endogenous biomolecules while offering tunable pharmacokinetic properties. For instance, cytosine, thymine, and uracil—pyrimidine nucleobases—are critical for genetic encoding, while synthetic analogs like fluorouracil and zidovudine are widely used in chemotherapy and antiviral therapy, respectively. The structural plasticity of the pyrimidine ring allows for strategic substitutions that enhance target affinity, metabolic stability, and bioavailability.
Recent advances highlight the role of pyrimidine derivatives in targeting enzymes and receptors. For example, 1,2,4-triazolo[1,5-a]pyrimidines (TPs) have been explored as purine isosteres, enabling interactions with kinase ATP-binding sites and epigenetic regulators. Similarly, 2-aminopyrimidine derivatives exhibit inhibitory activity against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, underscoring their therapeutic potential in oncology. The table below summarizes key pyrimidine derivatives and their applications:
| Pyrimidine Derivative | Substituents | Biological Activity | Application |
|---|---|---|---|
| Cytosine | NH~2~ at C4, O at C2 | Nucleic acid component | Genetic encoding |
| Fluorouracil | F at C5, O at C2/C4 | Thymidylate synthase inhibition | Colorectal cancer therapy |
| Trapidil | TP core with diethylaminoethoxy | PDGF antagonism | Ischemic heart disease treatment |
The electronic effects of substituents profoundly influence pyrimidine reactivity. Electron-withdrawing groups (e.g., carbonyls) deactivate the ring toward electrophilic substitution but facilitate nucleophilic attacks, while electron-donating groups (e.g., amino) enhance basicity and hydrogen-bonding capacity. These principles guide the rational design of pyrimidine-based drugs with optimized target engagement.
Structural and Functional Characteristics of 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one
This compound features a pyrimidine ring substituted with an amino group at position 6, a methyl group at position 2, and an acetyl group at position 4. This combination creates a multifunctional scaffold capable of diverse molecular interactions:
- Amino Group (C6): The primary amine at C6 acts as a hydrogen bond donor, enabling interactions with acidic residues in enzymatic active sites. This group also increases solubility in aqueous environments, a critical factor for drug bioavailability.
- Methyl Group (C2): The methyl substituent at C2 introduces steric hindrance and lipophilicity, which may enhance membrane permeability and modulate binding specificity.
- Acetyl Group (C4): The acetyl moiety at C4 serves as a hydrogen bond acceptor, complementing the amino group’s donor properties. This ketone group also stabilizes the ring through resonance effects, reducing electron density at adjacent positions.
The compound’s electronic profile is further defined by the interplay between substituents. The amino group donates electrons via resonance, increasing electron density at C5, while the acetyl group withdraws electrons, creating a polarized framework conducive to regioselective reactions. This duality is exemplified in the compound’s potential to undergo nucleophilic aromatic substitution at C5 or participate in cycloaddition reactions involving the acetyl carbonyl.
A comparative analysis of substituent effects in pyrimidine derivatives reveals how this compound diverges from classical analogs:
| Compound | C2 Substituent | C4 Substituent | C6 Substituent | Key Property |
|---|---|---|---|---|
| Cytosine | O | NH~2~ | H | Participates in Watson-Crick pairing |
| Thymine | CH~3~ | O | O | Methyl enhances DNA stability |
| This compound | CH~3~ | COCH~3~ | NH~2~ | Dual H-bond donor/acceptor sites |
Synthetic routes to this compound likely involve cyclocondensation strategies, such as the reaction of β-dicarbonyl compounds with guanidine derivatives. Alternatively, Dimroth rearrangements of triazolopyrimidine precursors could yield the acetyl-substituted product.
In drug design, the compound’s structure offers opportunities for further derivatization. For instance, the acetyl group at C4 could be replaced with bioisosteres like carboxylic acids or sulfonamides to modulate solubility, while the C6 amino group provides a handle for introducing targeting moieties. Such modifications align with broader trends in pyrimidine-based medicinal chemistry, where strategic functionalization drives therapeutic innovation.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(6-amino-2-methylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)6-3-7(8)10-5(2)9-6/h3H,1-2H3,(H2,8,9,10) |
InChI Key |
VERWSUNEILHXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction and Functionalization
The pyrimidine core is typically synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or equivalents, followed by selective substitution to introduce the amino and methyl groups at the 6 and 2 positions, respectively. The 4-position is then functionalized to introduce the ethanone moiety.
Direct Acetylation of 6-Amino-2-methylpyrimidin-4-yl Precursors
One common approach involves starting from 6-amino-2-methylpyrimidin-4-yl intermediates, which are then subjected to acetylation reactions to install the ethanone group at the 4-position. This can be achieved by:
- Friedel-Crafts type acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids or other catalysts.
- Nucleophilic substitution on a suitable leaving group at the 4-position (e.g., halogenated pyrimidine derivatives) with acetyl-containing nucleophiles.
Multi-step Synthesis via Amino-Substituted Pyrimidine Intermediates
A detailed synthetic route reported in related pyrimidine derivatives involves:
- Preparation of 4-chloro-6-amino-2-methylpyrimidine as a key intermediate.
- Nucleophilic substitution of the 4-chloro group with an acetyl anion equivalent or via organometallic reagents to introduce the ethanone group.
- Purification and isolation of the final product by crystallization or chromatography.
Example Synthetic Procedure (Generalized)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Condensation of amidine with β-dicarbonyl compound | Formation of 2-methylpyrimidine ring with amino substitution at position 6 |
| 2 | Halogenation at 4-position (e.g., chlorination) | Introduction of a leaving group for further substitution |
| 3 | Reaction with acetyl nucleophile or organometallic reagent (e.g., acetylmagnesium bromide) | Substitution of halogen with ethanone group |
| 4 | Purification | Crystallization or chromatographic techniques to isolate pure this compound |
Industrial and Laboratory Scale Considerations
- Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol depending on the step.
- Temperature: Reactions are typically conducted between 0°C to reflux temperatures depending on reagent stability.
- Catalysts: Lewis acids or bases may be employed to facilitate substitution or acylation steps.
- Yields: Reported yields for similar pyrimidine acetylation reactions range from 70% to 90%, depending on reaction conditions and purification efficiency.
Research Findings and Optimization
- The presence of the amino group at position 6 can influence the reactivity of the pyrimidine ring, requiring careful control of reaction conditions to avoid side reactions.
- Use of protected amino groups during early steps can improve selectivity and yield.
- Recent research emphasizes environmentally friendly and scalable methods, avoiding heavy metal catalysts and harsh reagents.
- Purification techniques such as recrystallization from methanol or ethanol are effective for obtaining high-purity final products.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Material | 6-Amino-2-methylpyrimidin-4-yl halide or precursor | Prepared via condensation reactions |
| Acetylation Reagent | Acetyl chloride, acetic anhydride, or acetyl organometallics | Choice affects reaction conditions |
| Solvent | THF, DMF, ethanol | Solvent choice impacts solubility and reaction rate |
| Temperature | 0°C to reflux (25–80°C) | Controlled to optimize yield and minimize by-products |
| Reaction Time | 1–16 hours | Depends on reagent and scale |
| Yield | 70–90% | Varies with method and purification |
| Purification Method | Crystallization, chromatography | Ensures removal of impurities |
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one is being investigated for its potential as a therapeutic agent. Its applications include:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancers. Mechanisms often involve the modulation of enzyme activity related to cell proliferation .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .
Biological Research
The compound is also relevant in biological studies for its interaction with cellular mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to potential applications in treating metabolic disorders or cancers .
Material Science
In addition to biological applications, this compound is being explored for its utility in material science:
-
Polymer Synthesis : The compound can serve as a building block in synthesizing novel polymers with enhanced properties for applications in coatings and drug delivery systems .
- The incorporation of pyrimidine derivatives into polymer matrices can improve thermal stability and mechanical properties.
Case Study 1: Anticancer Activity Evaluation
A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant anticancer activities. The study utilized several cancer cell lines to assess the cytotoxic effects and mechanisms of action.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound revealed effectiveness against resistant bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on this scaffold.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one with Related Compounds
Key Observations :
- Pyrimidine vs. Pyridine: The pyrimidine core in the target compound enhances hydrogen-bonding capacity (via NH₂) compared to pyridine derivatives like 1-(6-methylpyridin-2-yl)ethan-1-one, which lack amino groups .
- Amino Group Impact: The 2-amino group in the target compound may enhance binding to biological targets, similar to phenolic derivatives in , where 1-(4-hydroxyphenyl)ethan-1-one derivatives showed nanomolar-range AChE inhibition .
Key Observations :
- The target compound’s synthesis likely involves condensation reactions, whereas halogenated derivatives (e.g., 1-(4-bromophenyl)ethan-1-one) are synthesized via Friedel-Crafts acylation .
- Heteroaryl thioether derivatives () require milder conditions (40°C) compared to Pd-catalyzed reactions for sulfanylidene compounds .
Key Observations :
- The target compound’s amino and methyl groups may improve water solubility compared to halogenated derivatives (e.g., 1-(4-bromophenyl)ethan-1-one), which are highly lipophilic .
- Sulfanylidene derivatives exhibit higher thermal stability (melting points >130°C) due to extended conjugation .
Biological Activity
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with an amino group and a methyl group, contributing to its reactivity and biological properties. The compound's molecular formula is C7H10N4O, with a molecular weight of 166.18 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and ion channels. Notably, it has been shown to act as an Anoctamin 1 (ANO1) blocker, which is implicated in various physiological processes and pathologies, including cancer proliferation and metastasis.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits the activity of certain enzymes that are crucial for tumor growth and survival.
- Ion Channel Modulation : By blocking ANO1 channels, the compound can alter ion flow across cell membranes, leading to reduced cancer cell viability.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Study 1: Anticancer Activity
In a study published in Molecules, this compound exhibited significant anti-cancer properties against the NCI-H460 cell line. The compound was identified as a potent blocker of ANO1 channels, leading to decreased cell viability and proliferation rates. The study utilized high-throughput screening techniques to evaluate the compound's efficacy against various cancer models.
Study 2: Mechanistic Insights
Research published in PMC explored the mechanisms through which this compound exerts its effects on ANO1. The study demonstrated that the compound effectively inhibited ATP-induced ANO1 channel activity, suggesting that it could serve as a potential therapeutic agent for conditions associated with ANO1 overexpression, such as certain cancers.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Cancer Treatment : Due to its ability to inhibit tumor cell growth via ANO1 blockade.
- Enzyme-related Disorders : Potential use in diseases where enzyme dysregulation plays a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
